molecular formula C10H10O4 B14838995 (3-Formyl-5-methoxyphenyl)acetic acid

(3-Formyl-5-methoxyphenyl)acetic acid

Cat. No.: B14838995
M. Wt: 194.18 g/mol
InChI Key: ZBMZZFLTRCZJKY-UHFFFAOYSA-N
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Description

(3-Formyl-5-methoxyphenyl)acetic acid is a phenylacetic acid derivative featuring a formyl group at the 3-position and a methoxy group at the 5-position of the aromatic ring. The compound combines electron-withdrawing (formyl) and electron-donating (methoxy) substituents, which influence its physicochemical and reactive properties. The positional arrangement of substituents distinguishes it from related compounds, making comparative analysis critical for understanding its unique behavior.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-(3-formyl-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C10H10O4/c1-14-9-3-7(5-10(12)13)2-8(4-9)6-11/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

ZBMZZFLTRCZJKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-5-methoxyphenyl)acetic acid typically involves the formylation of 5-methoxyphenylacetic acid. One common method is the Vilsmeier-Haack reaction, where 5-methoxyphenylacetic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (3-Formyl-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: (3-Carboxy-5-methoxyphenyl)acetic acid.

    Reduction: (3-Hydroxymethyl-5-methoxyphenyl)acetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

(3-Formyl-5-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Formyl-5-methoxyphenyl)acetic acid depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes that recognize formyl or methoxy groups, leading to various biochemical effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, which can alter the compound’s activity and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Compound Name Molecular Formula Substituent Positions Functional Groups Notes
(3-Formyl-5-methoxyphenyl)acetic acid C₁₀H₁₀O₅ 3-formyl, 5-methoxy Acetic acid, formyl, methoxy Target compound
4-Formyl-2-methoxyphenyl acetate C₁₀H₁₀O₅ 4-formyl, 2-methoxy Acetate ester, formyl, methoxy Positional isomer; ester form
5-(3-Methoxyphenyl)-2-furoic acid C₁₂H₁₀O₄ 3-methoxy (phenyl) Furoic acid, methoxy Furan ring system

Functional Group Variations

Compounds with alternative functional groups provide insight into reactivity differences:

  • 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid: Features an oxadiazole ring and a methylphenyl group instead of formyl/methoxy.
  • 3-Methoxyphenyl isocyanate : Demonstrates how replacing the acetic acid and formyl groups with isocyanate alters reactivity, enabling urethane or urea formation .

Physicochemical Properties

While specific data for this compound are unavailable, trends can be inferred:

  • Solubility : The formyl group may reduce solubility in aqueous media compared to methoxy-dominated analogues like 3-methoxyphenylhydrazine hydrochloride, which is water-soluble due to ionic character .
  • Acidity : The electron-withdrawing formyl group likely increases the acidity of the acetic acid proton relative to compounds lacking such substituents.

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